9-Decenenitrile, 4-hydroxy-

CAS No.: 185313-68-2

Cat. No.: VC19089215

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 185313-68-2 |

|---|---|

| Molecular Formula | C10H17NO |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 4-hydroxydec-9-enenitrile |

| Standard InChI | InChI=1S/C10H17NO/c1-2-3-4-5-7-10(12)8-6-9-11/h2,10,12H,1,3-8H2 |

| Standard InChI Key | LPLZTLQBOASEFD-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCCCC(CCC#N)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Representation

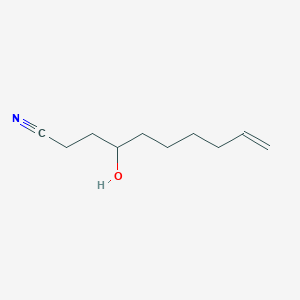

The molecular formula of 9-Decenenitrile, 4-hydroxy- is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol . Its structure is defined by the following features:

-

A decenyl backbone (10 carbons) with a double bond between C9 and C10.

-

A hydroxyl group (–OH) at C4.

-

A nitrile group (–C≡N) at the terminal position (C10).

The SMILES notation for this compound is C=CCCCCC(CCC#N)O, and its InChI key is InChI=1S/C10H17NO/c1-2-3-4-5-7-10(12)8-6-9-11/h2,10,12H,1,3-8H2 .

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO | |

| Molecular Weight | 167.25 g/mol | |

| Functional Groups | Nitrile, hydroxyl, alkene | |

| Double Bond Position | C9–C10 |

Synthesis and Reactivity

Metathesis-Driven Synthesis

Ruthenium-catalyzed olefin metathesis is a proven method for producing unsaturated nitriles. For example, 9-Decenenitrile itself has been synthesized via cross-metathesis of acrylonitrile with 1-decene using ruthenium-based catalysts . By introducing a hydroxyl group at C4 through subsequent oxidation or hydroxylation, 4-hydroxy-9-Decenenitrile could be derived. Catalysts such as Grubbs II or Hoveyda-Grubbs complexes, which tolerate polar functional groups, may facilitate this transformation .

Functional Group Interconversion

Another route involves the reduction of a ketone intermediate. For instance, 4-ketodec-9-enenitrile could be reduced selectively to the alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Reactivity Profile

-

Nitrile Group: Participates in nucleophilic additions (e.g., hydrolysis to carboxylic acids) and cycloadditions.

-

Hydroxyl Group: Can undergo esterification, etherification, or oxidation to a ketone.

-

Alkene: Susceptible to hydrogenation, epoxidation, or dihydroxylation.

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for this compound, but properties can be extrapolated from structurally similar molecules:

Table 2: Physicochemical Properties

Applications and Industrial Relevance

Pharmaceutical Intermediates

The hydroxyl and nitrile groups make this compound a candidate for synthesizing β-amino alcohols or heterocycles. For example, nitriles are precursors to amines via hydrogenation, which are critical in drug design .

Polymer Chemistry

The alkene moiety enables participation in radical or coordination polymerization, potentially yielding polyesters or polyacrylonitrile derivatives with tailored properties.

Agrochemicals

Nitriles are intermediates in herbicides and insecticides. Functionalization of the hydroxyl group could enhance bioavailability or target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume